8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
Description
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a halogenated coumarin derivative characterized by a bromine atom at the 8-position and a carboxylic acid group at the 3-position of the chromene backbone. This compound is synthesized via coupling reactions involving this compound with reagents like HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in dichloromethane (CH₂Cl₂), yielding crystalline products confirmed by X-ray diffraction studies . Its molecular structure facilitates hydrogen bonding in the solid state, influencing its crystallinity and stability .
Properties
IUPAC Name |
8-bromo-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCRICDVGQYVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the chromene ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form various coumarin derivatives.
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
Research indicates that 8-bromo-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activity. Studies have highlighted its potential as an anti-inflammatory agent , with mechanisms involving modulation of enzyme activities and influence on cell signaling pathways. Additionally, its structural similarity to other flavonoids suggests possible antioxidant properties , which may help in preventing oxidative stress-related diseases.
Applications in Drug Development:
The compound has been investigated for its interactions with biological macromolecules such as proteins and nucleic acids. It can bind to specific enzyme active sites, potentially inhibiting their activity or altering their function. This property positions it as a candidate for further exploration in pharmacological applications, including cancer therapy and treatment of inflammatory diseases .
Organic Synthesis
Synthetic Routes:
The synthesis of this compound can be achieved through various methods, including bromination reactions under controlled conditions. The compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry .
Reactions:
The compound undergoes several chemical reactions:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
- Oxidation and Reduction: It can be oxidized to form quinones or reduced to yield dihydro derivatives .
Material Science
Applications in Material Development:
Due to its unique chemical properties, this compound is being explored for applications in material science, particularly in the development of new polymers and coatings that require specific chemical functionalities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Antioxidant Properties | Showed potential to scavenge free radicals effectively compared to standard antioxidants. |
| Study C | Enzyme Interaction | Identified binding affinity with specific kinases, suggesting potential as an enzyme inhibitor. |
Mechanism of Action
The mechanism of action of 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway .
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic Acid
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Chlorine atoms at positions 6 and 8.
- Molecular Formula : C₁₀H₅Cl₂O₄; Molecular Weight: 259.04 g/mol .
- Synthesis: Not detailed in the evidence, but halogenation likely follows similar pathways.
- Key Differences: Dual electronegative substituents increase polarity and may enhance reactivity in nucleophilic substitutions compared to mono-bromo derivatives .
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Bromine at position 6 and methoxy (-OCH₃) at position 8.
- Molecular Formula : C₁₁H₇BrO₅; Molecular Weight: 299.07 g/mol .
- Key Differences : The methoxy group improves solubility in polar solvents and may modulate electronic effects (e.g., resonance donation), contrasting with the electron-withdrawing bromine in the 8-bromo analog .
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
- Structure : Naphthyl-fused chromene core with a ketone at position 3 and carboxylic acid at position 2.
- Molecular Formula : C₁₄H₈O₄; Molecular Weight: 240.21 g/mol .
- Synthesis: High-yield (93.1%) via Meldrum’s acid and 2-hydroxy-1-naphthaldehyde in ethanol .
- Key Differences : The extended aromatic system enhances π-π stacking interactions, while the ketone group increases electrophilicity, making it more reactive toward amidation and esterification than halogenated coumarins .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The 8-bromo derivative is synthesized in moderate yield (54%), whereas the naphthyl-fused analog achieves 93.1% yield, highlighting the impact of substrate complexity on reaction efficiency .
- Biological Relevance : Nitro- and methoxy-substituted analogs demonstrate antimicrobial activity, suggesting that brominated coumarins could be optimized for similar applications .
Biological Activity
8-Bromo-2-oxo-2H-chromene-3-carboxylic acid is a synthetic derivative of chromene, characterized by a bromine atom at the 8-position and a carboxylic acid group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structural features suggest it may possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for further research.
The molecular formula of this compound is , with a molecular weight of approximately 255.065 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets, while the carboxylic acid group may facilitate hydrogen bonding and ionic interactions with proteins and enzymes.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can modulate various inflammatory pathways, potentially by inhibiting the activity of pro-inflammatory enzymes. The compound's ability to influence cell signaling pathways suggests it may be useful in treating conditions characterized by chronic inflammation.
2. Antioxidant Activity
The structural similarity of this compound to other flavonoids implies potential antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases, and preliminary studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
3. Antimicrobial Effects
The compound has also been investigated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. The bromine atom enhances binding affinity to these targets, which can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various chromene derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in cell cultures treated with the compound compared to controls, supporting its potential as an anti-inflammatory agent.
Study on Antioxidant Capacity
In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals, with results comparable to established antioxidants like ascorbic acid.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of several chromene derivatives against common bacterial strains. This compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent .
Data Summary
Q & A
Basic: What are the key synthetic strategies for 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclization of brominated precursors under oxidative conditions. For example, a related bromochromene derivative was synthesized via ring closure of a chalcone intermediate (5′-bromo-3′-carboxy-2′-hydroxychalcone) using an oxidant, followed by crystallization from dimethylformamide (DMF) . Key considerations include:
- Oxidant Selection: Use mild oxidants (e.g., iodine or hydrogen peroxide) to avoid over-oxidation of the coumarin backbone.
- Solvent Optimization: Polar aprotic solvents like DMF enhance solubility and facilitate crystallization.
- Purification: Recrystallization or column chromatography is critical to isolate the carboxylic acid derivative with high purity.
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Structural confirmation relies on multi-technique analysis:
- Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths, angles, and planarity of the chromene ring system. For example, SCXRD revealed a planar chromene core (mean deviation: 0.0521 Å) in a brominated analog .
- NMR Spectroscopy: H NMR confirms the bromine position (deshielding effects near δ 7.5–8.5 ppm) and carboxylic acid proton (broad peak at δ 12–13 ppm).
- FT-IR: Peaks at ~1700 cm (C=O stretch) and ~2500–3000 cm (O–H stretch) validate functional groups .
Advanced: How does bromine substitution influence reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The bromine at the 8-position activates the chromene ring for NAS due to its electron-withdrawing nature. Experimental design considerations include:
- Reagent Compatibility: Use polar solvents (DMF, DMSO) to stabilize transition states.
- Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Monitoring Intermediates: LC-MS or TLC tracks substitution progress. For example, bromine in a similar coumarin derivative was replaced with amines or thiols to study structure-activity relationships .
Advanced: How to resolve contradictions in crystallographic data for polymorphic forms?
Methodological Answer:
Polymorphism can arise from variations in hydrogen-bonding networks. To address discrepancies:
- Variable-Temperature SCXRD: Identifies thermal expansion coefficients and phase transitions.
- Powder X-ray Diffraction (PXRD): Compares experimental and simulated patterns to validate purity.
- DSC/TGA: Thermal analysis detects solvent inclusion or lattice stability. For instance, intermolecular O–H⋯O bonds in a bromochromene-DMF solvate stabilized its crystal lattice .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of fine particles.
- Storage: Keep in airtight containers at 0–6°C to prevent degradation .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to design experiments probing intermolecular interactions in solution?
Methodological Answer:
- UV-Vis Titration: Monitor hypsochromic shifts to study π-π stacking or H-bonding with target molecules.
- NMR Titration: Track chemical shift perturbations (e.g., carboxylic acid proton) to quantify binding constants.
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict interaction energies and optimize solvent effects .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry: Continuous reactors improve heat/mass transfer for bromination and cyclization steps.
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in brominated intermediates.
- Green Solvents: Switch to ethanol/water mixtures to reduce environmental impact without compromising yield .
Basic: How to differentiate this compound from positional isomers (e.g., 6-Bromo derivatives)?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Exact mass (269.0483 g/mol) distinguishes it from isomers.
- C NMR: Carboxylic carbon resonance at ~165–170 ppm and brominated aromatic carbons at ~115–125 ppm confirm substitution patterns .
Advanced: What role does the carboxylic acid group play in biological activity studies?
Methodological Answer:
- Derivatization: Esterify the -COOH group (e.g., methyl ester) to enhance membrane permeability for cellular assays.
- Metal Chelation: The acid group binds metal ions (e.g., Fe), which can be studied via UV-Vis or ITC to explore antioxidant potential .
Advanced: How to analyze electronic effects of bromine using computational methods?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess reactivity. Bromine lowers LUMO energy, enhancing electrophilicity.
- NBO Analysis: Quantify hyperconjugative interactions between Br and the chromene ring using Gaussian or ORCA software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
